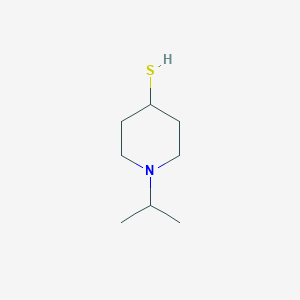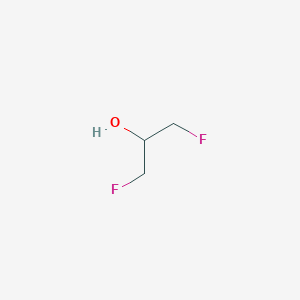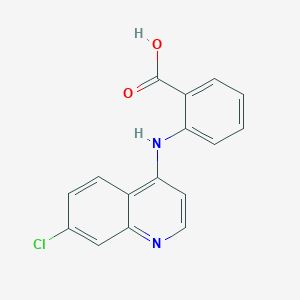
Glafenic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Glafenic acid involves several steps. The biotransformations of a therapeutic dose of the non-narcotic analgesic, glafenine, have been studied in the rat and in man. In the rat, the ester bond is extensively hydrolyzed to give glafenic acid which is the major metabolite excreted in bile and in urine .Molecular Structure Analysis
Glafenic acid contains total 34 bond(s); 23 non-H bond(s), 18 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amine(s) (aromatic), 1 hydroxyl group(s) .Chemical Reactions Analysis
The chemical reactions of Glafenic acid are complex and involve various pathways. The initial step is the cytochrome P450-catalyzed 5-hydroxylation of the benzene ring of glafenine, followed by two electron oxidations of M3 and M4 to form corresponding para-quinone imine intermediates that react with GSH to form GSH adducts M1 and M2 .Physical And Chemical Properties Analysis
Glafenine has a molecular weight of 298.72 g/mol and a molecular formula of C16H11ClN2O2 . It has a melting point of 169 to 170 °C (336 to 338 °F) .Wissenschaftliche Forschungsanwendungen
Bioactivation and Metabolism
- Glafenine is bioactivated in human liver microsomes and peroxidases, forming reactive iminoquinone species and GSH conjugates, linked to mechanisms of toxicity (Wen & Moore, 2011).
- In rats and humans, glafenine undergoes extensive hydrolysis to form glafenic acid, a major metabolite, with minor pathways involving hydroxylation and oxidation (Pottier, Busigny, & Raynaud, 2010).
Impact on Human Cells
- Glafenine hydrochloride affects human endothelial cells and vascular smooth muscle cells, reducing their proliferation, migration, and extracellular matrix synthesis (Schöber et al., 2003).
Analytical Methods
- Spectrophotometric stability indicating procedures have been developed for determining glafenine in pure and dosage forms (El-Ragehy, Abbas, & El-khateeb, 2002).
- H-point standard additions method (HPSAM) has been proposed for simultaneous determination of glafenine and glafenic acid in mixtures (Sabry & Khamis, 2000).
Therapeutic Applications
- Glafenine has shown potential as a CFTR corrector, beneficial in treating cystic fibrosis, by correcting the trafficking defect of ΔPhe508-CFTR (Robert et al., 2010).
- Gamma-linolenic acid (GLA), a derivative, has been used for reducing pain and stiffness in conditions like rheumatoid arthritis (Soeken, Miller, & Ernst, 2003).
Safety And Hazards
Zukünftige Richtungen
While Glafenine has been withdrawn from the market in most countries due to its associated risks, research is ongoing to understand its bioactivation pathways and their potential link to mechanisms of toxicity . This could potentially lead to the development of safer and more effective therapeutic agents in the future.
Eigenschaften
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKGKUISLUERQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146462 | |
| Record name | Glafenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glafenic acid | |
CAS RN |
10440-42-3 | |
| Record name | Glafenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010440423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glafenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)


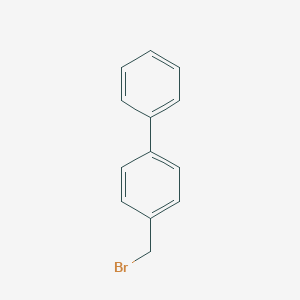
![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

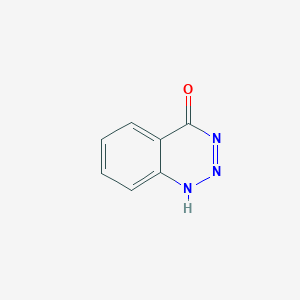
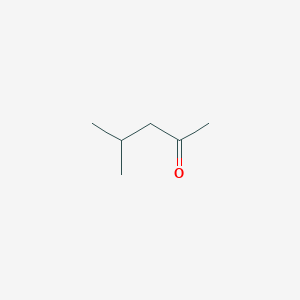
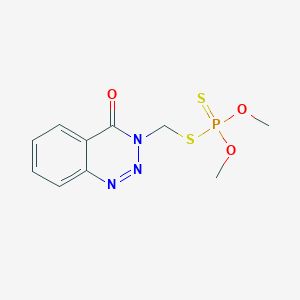
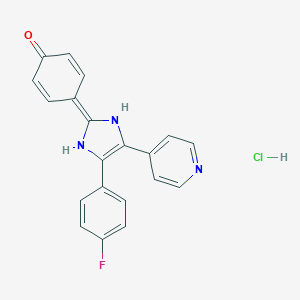
![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
